molecular formula C20H19NO3S2 B4587636 3-ethyl-5-{4-[(3-methoxybenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one

3-ethyl-5-{4-[(3-methoxybenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B4587636
M. Wt: 385.5 g/mol
InChI Key: VWFFNNRPTZWOIR-PDGQHHTCSA-N
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Description

3-ethyl-5-{4-[(3-methoxybenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C20H19NO3S2 and its molecular weight is 385.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 385.08063582 g/mol and the complexity rating of the compound is 543. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Supramolecular Structures and Hydrogen Bonding

The study of supramolecular structures of thioxothiazolidinone derivatives, including compounds with close structural similarities to 3-ethyl-5-{4-[(3-methoxybenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one, reveals their ability to form complex hydrogen-bonded arrangements. These compounds exhibit a wide variety of hydrogen bonding patterns, including dimeric units and chains of rings, which are essential for understanding their interaction mechanisms in biological systems and potential applications in materials science. The specific angles and hydrogen bond formations suggest their utility in crystal engineering and the design of novel materials with desired properties (Delgado et al., 2005).

Antimicrobial Activities

Thiazolidinone derivatives have been extensively studied for their antimicrobial properties. For instance, novel compounds incorporating thiazolidinone units have been synthesized and evaluated for their antimicrobial efficacy. The structural variations and substitutions on the thiazolidinone core play a crucial role in determining their activity spectrum against various microbial strains. Such studies highlight the potential of thiazolidinone derivatives, including those structurally related to this compound, in the development of new antimicrobial agents with improved potency and selectivity (Krátký et al., 2017).

Anticancer Properties

Research into thiazolidinone derivatives also extends to the exploration of their anticancer properties. By modifying the chemical structure, including the incorporation of various substituents, researchers aim to enhance the anticancer activity of these compounds. Studies have demonstrated that specific thiazolidinone derivatives exhibit promising activity against a range of cancer cell lines, underscoring the potential of such compounds in cancer therapy. The structural features critical to their activity provide a basis for the rational design of new anticancer drugs with higher efficacy and specificity (Bekircan et al., 2008).

Properties

IUPAC Name

(5Z)-3-ethyl-5-[[4-[(3-methoxyphenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3S2/c1-3-21-19(22)18(26-20(21)25)12-14-7-9-16(10-8-14)24-13-15-5-4-6-17(11-15)23-2/h4-12H,3,13H2,1-2H3/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWFFNNRPTZWOIR-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CC=C(C=C2)OCC3=CC(=CC=C3)OC)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CC=C(C=C2)OCC3=CC(=CC=C3)OC)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-ethyl-5-{4-[(3-methoxybenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 2
Reactant of Route 2
3-ethyl-5-{4-[(3-methoxybenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 3
Reactant of Route 3
3-ethyl-5-{4-[(3-methoxybenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.